REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([SH:8])=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1(=[O:13])[O:12][CH2:11][CH2:10]1>C(#N)C>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[S:8][CH2:11][CH2:10][C:9]([OH:13])=[O:12]
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Name
|
|
Quantity
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2.8 mL
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Type
|
reactant
|
Smiles
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C1(CCO1)=O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
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C1(CCO1)=O
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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CC1=CC=CC=C1S
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Heating
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Type
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ADDITION
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Details
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was added in one portion
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Type
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TEMPERATURE
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Details
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After heating for an additional 24 h
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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The resultting solid-oil mixture was treated at 23° C. with 2N aqueous NaOH (150 mL)
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Type
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WASH
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Details
|
This basic solution was washed with Et2O (2×200 mL)
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Type
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CONCENTRATION
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Details
|
This heterogenous solution was concentrated in vacuo to half of its original volume
|
Type
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FILTRATION
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Details
|
The solid product was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with H2O (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 65° C. for 2 h
|
Duration
|
2 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)SCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.62 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |